molecular formula C15H22N6O2 B2605627 3-(tert-butyl)-9-methyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923397-42-6

3-(tert-butyl)-9-methyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2605627
CAS No.: 923397-42-6
M. Wt: 318.381
InChI Key: LBCKVYMMCADKFD-UHFFFAOYSA-N
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Description

3-(tert-butyl)-9-methyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a synthetic organic compound belonging to the triazino[3,4-f]purine family This compound is characterized by its complex structure, which includes a tert-butyl group, a methyl group, and a propyl group attached to a triazino-purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)-9-methyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multiple steps:

    Formation of the Triazino-Purine Core: The initial step involves the construction of the triazino-purine core through a cyclization reaction. This can be achieved by reacting appropriate precursors such as 6-chloropurine with hydrazine derivatives under controlled conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride.

    Methylation and Propylation: The methyl and propyl groups are introduced through alkylation reactions using methyl iodide and propyl bromide, respectively, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the triazino-purine core, potentially converting it to a dihydro or tetrahydro derivative.

    Substitution: The tert-butyl group can be substituted under specific conditions, such as nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of substituted triazino-purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as ligands for receptor studies. The triazino-purine core is known to interact with biological macromolecules, making it a candidate for drug development.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities. The presence of the tert-butyl group often enhances the bioavailability and stability of the compound.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-9-methyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(tert-butyl)-9-methyl-7-ethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione: Similar structure with an ethyl group instead of a propyl group.

    3-(tert-butyl)-9-methyl-7-isopropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione: Similar structure with an isopropyl group instead of a propyl group.

Uniqueness

The uniqueness of 3-(tert-butyl)-9-methyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the tert-butyl group enhances its stability, while the propyl group may influence its reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-tert-butyl-9-methyl-7-propyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2/c1-6-7-20-12(22)10-11(19(5)14(20)23)16-13-18-17-9(8-21(10)13)15(2,3)4/h6-8H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCKVYMMCADKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CC(=NN3)C(C)(C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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